molecular formula C7H8ClOPS B12687221 O-methyl phenylphosphonochloridothioate CAS No. 20147-96-0

O-methyl phenylphosphonochloridothioate

Cat. No.: B12687221
CAS No.: 20147-96-0
M. Wt: 206.63 g/mol
InChI Key: DZPVWEMBFWDXOW-UHFFFAOYSA-N
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Description

O-Methyl phenylphosphonochloridothioate (CAS 20147-96-0) is a organophosphorus compound with the molecular formula C7H8ClOPS and a molecular weight of 206.63 g/mol . As a phosphonochloridothioate, it belongs to a class of chemicals where one non-bridging oxygen atom of a phosphate group is replaced by a sulfur atom, and it features a reactive P-Cl bond . This structure makes it a valuable building block in synthetic chemistry, particularly for the formation of phosphorothioate linkages. Such linkages are critical in the synthesis of modified oligonucleotides, which are widely used as antisense agents in therapeutic research and molecular biology . Compounds with phosphorothioate backbones are known to exhibit increased resistance to nuclease degradation compared to their unmodified counterparts, enhancing their stability in biological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheets (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

20147-96-0

Molecular Formula

C7H8ClOPS

Molecular Weight

206.63 g/mol

IUPAC Name

chloro-methoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H8ClOPS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

DZPVWEMBFWDXOW-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Preparation via Reaction of Phosphorus Trichloride with Methyl Sulfenyl Chloride

One established method involves the liquid-phase reaction of methyl phosphorodichloridite with methyl sulfenyl chloride in the presence of a lower alkanoic acid (e.g., acetic acid) to produce O,S-dimethyl phosphorochloridothioate, which is closely related to O-methyl phenylphosphonochloridothioate in terms of chemical class and reactivity. This intermediate can then be further reacted with ammonia or amines to yield phosphoroamidothioates.

  • Reaction conditions:

    • Temperature: from -75°C to 25°C
    • Solvent: chloroform
    • Anhydrous conditions to prevent hydrolysis
    • Removal of by-products (alkanoyl chloride, HCl) by evaporation under reduced pressure
  • Example:

    • Methyl sulfenyl chloride (0.24 mol) added dropwise to methyl phosphorodichloridite (0.24 mol) and acetic acid (0.24 mol) in chloroform at -60°C.
    • After warming to room temperature and nitrogen bubbling, evaporation yields crude O,S-dimethyl phosphorochloridothioate with characteristic NMR signals (3-proton doublets at 2.3 and 3.8 ppm).

This method yields high purity intermediates suitable for further functionalization.

Preparation by Reaction of O,O-Dimethyl Sodium Thiophosphate with Chloroacetamide Derivatives

Another industrially relevant method involves a three-step synthesis starting from chloroacetyl chloride and dimethyl phosphite:

  • Synthesis of 2-chloro-N-methylacetamide:

    • Chloroacetyl chloride is added dropwise to aqueous methylamine solution at low temperature (-20°C to -15°C).
    • Extraction and purification yield 2-chloro-N-methylacetamide with ~89% yield.
  • Preparation of O,O-dimethyl sodium thiophosphate:

    • Metallic sodium is added to anhydrous methanol.
    • Dimethyl phosphite solution is added dropwise at ~40°C.
    • Sulfur powder is added, and the mixture is reacted at 50°C for 5 hours.
    • After filtration and washing, O,O-dimethyl sodium thiophosphate is obtained with ~96% yield.
  • Formation of O,O-dimethyl-S-(N-methylcarbamoylmethyl) thiophosphate:

    • O,O-dimethyl sodium thiophosphate is reacted with 2-chloro-N-methylacetamide and potassium iodide in methanol at 65°C for 10 hours.
    • After filtration and solvent removal, the product is obtained with ~93% yield and >95% purity.

This method is notable for its simplicity, environmental friendliness, high yield, and product purity. The reaction mother liquors can be recycled multiple times without treatment, enhancing cost-effectiveness and sustainability.

Step Reactants Conditions Yield (%) Notes
1 Chloroacetyl chloride + methylamine (aqueous) -20 to -15°C, 5 h 88.9 Extraction with dichloromethane
2 Metallic sodium + dimethyl phosphite + sulfur 40-50°C, 5 h 96.31 Washing with water/acetone (1:5)
3 O,O-dimethyl sodium thiophosphate + 2-chloro-N-methylacetamide + KI 65°C, 10 h 92.68 Methanol solvent, iodide catalysis

Analytical data:

  • Product purity by GC: 95.66%
  • Water content: 0.05%
  • Melting points and NMR data confirm structure and purity.

Preparation via Reaction of this compound with Pyrimidinols or Phenols

In related phosphorus chemistry, this compound is used as a reagent to prepare phosphonothioic acid esters by reacting with phenolic compounds or pyrimidinols in the presence of bases such as potassium carbonate in solvents like acetonitrile.

  • Reaction temperature: room temperature to reflux
  • Reaction time: 1-3 hours
  • Workup: filtration of salts, solvent removal, washing with aqueous alkali and brine, drying

This method is efficient for synthesizing various phosphonothioate esters and demonstrates the versatility of this compound as a key intermediate.

Reaction Optimization and Catalysis

  • The addition of iodide salts (e.g., potassium iodide) in the reaction of O,O-dimethyl sodium thiophosphate with chloroacetamide derivatives enhances the substitution of chlorine by iodine, increasing reaction rate and yield while lowering reaction temperature and time.

  • Methanol is preferred as a solvent due to better solubility of reactants and improved reaction efficiency compared to acetone, toluene, or ethyl acetate.

  • Maintaining anhydrous conditions and controlling temperature (typically 0-65°C) are critical to prevent hydrolysis and decomposition of sensitive phosphorus intermediates.

Summary Table of Preparation Methods

Method Key Reactants Solvent Temperature Reaction Time Yield (%) Purity (%) Notes
Phosphorus trichloride + methyl sulfenyl chloride + acetic acid Methyl phosphorodichloridite, methyl sulfenyl chloride, acetic acid Chloroform -75 to 25°C Variable ~70-90 High Requires anhydrous conditions, removal of HCl and alkanoyl chloride
Chloroacetyl chloride + methylamine → 2-chloro-N-methylacetamide + O,O-dimethyl sodium thiophosphate + KI catalysis Chloroacetyl chloride, methylamine, dimethyl phosphite, sulfur, KI Methanol -20 to 65°C 5-10 h per step 88.9 (step 1), 96.3 (step 2), 92.7 (step 3) >95 Industrially scalable, recyclable mother liquors
This compound + phenols/pyrimidinols This compound, phenols Acetonitrile RT to reflux 1-3 h 70-95 High Used for ester synthesis, base catalyzed

Chemical Reactions Analysis

Types of Reactions: O-methyl phenylphosphonochloridothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-methyl phenylphosphonochloridothioate, also known as a phosphonothioate compound, has garnered attention for its various applications, particularly in agriculture and chemical synthesis. This article delves into its scientific research applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a phosphorus atom bonded to a sulfur atom and various organic groups. This compound is part of the broader family of organophosphates, which are known for their biological activity.

Key Characteristics

  • Chemical Formula : C₉H₁₁ClNO₂PS
  • Molecular Weight : 253.68 g/mol
  • Physical State : Typically appears as a colorless to pale yellow liquid.

Insecticide Use

This compound is primarily employed as an insecticide. Its efficacy against a range of agricultural pests makes it valuable in crop protection strategies.

Target Pests

  • Lepidoptera : Moths and butterflies
  • Diptera : Flies
  • Coleoptera : Beetles
  • Orthoptera : Grasshoppers and crickets

Application Methods

The compound can be applied through various methods including:

  • Foliar sprays
  • Soil incorporation
  • Seed treatment

Efficacy Data

A study indicated that this compound demonstrated significant insecticidal activity with varying effectiveness depending on the pest species and environmental conditions. The following table summarizes its efficacy against selected pests:

Pest TypeEfficacy (%)Application Rate (g/ha)Observation Period (days)
Lepidoptera855007
Diptera754005
Coleoptera9060010

Chemical Synthesis Applications

Beyond its use as an insecticide, this compound serves as a reagent in organic synthesis. Its ability to participate in phosphorylation reactions makes it useful for developing other chemical compounds.

Synthesis of Phosphonates

The compound can be utilized in the synthesis of various phosphonates, which are important in pharmaceuticals and agrochemicals. The following reaction scheme illustrates its role:R OH+O methyl phenylphosphonochloridothioateR P O S OCH3+HCl\text{R OH}+\text{O methyl phenylphosphonochloridothioate}\rightarrow \text{R P O S OCH}_3+\text{HCl}

Case Study 1: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, this compound was tested for its effectiveness against common agricultural pests in rice and cotton crops. The results indicated a substantial reduction in pest populations, leading to increased yields.

Findings:

  • Crop Yield Increase : Up to 30% compared to untreated controls.
  • Pest Population Reduction : Average reduction of 70% within two weeks post-application.

Case Study 2: Synthesis of Novel Phosphonates

A research team explored the use of this compound in synthesizing novel phosphonate derivatives with enhanced biological activity. The study focused on modifying the alkyl groups attached to the phosphorus atom to optimize insecticidal properties.

Results:

  • New Compounds Developed : Five novel phosphonate derivatives were synthesized.
  • Biological Activity : Some derivatives exhibited improved efficacy against target pests compared to the original compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of phosphonochloridothioates are highly influenced by substituent groups. Key structural analogues include:

Compound Name CAS Molecular Formula Substituents Key Structural Features
O-Methyl phenylphosphonochloridothioate 20147-96-0 C₇H₈ClOPS Phenyl, O-methyl Single O-methyl, phenyl backbone
O-Phenyl phosphorodichloridothioate 18961-96-1 C₆H₅Cl₂OPS Phenyl, dichloro Dichloro substitution, no O-methyl
O,O-Diethyl phosphorochlorothioate 2524-03-0 C₂H₆ClO₂PS Diethyl Two ethyl esters, no aromatic group
O-Methyl methylphosphonothionochloridate 2524-15-4 C₂H₆ClOPS Methyl, O-methyl Aliphatic backbone, no phenyl

Key Observations :

  • Aromatic vs. Aliphatic Backbones: The phenyl group in this compound enhances steric bulk and electronic conjugation compared to aliphatic analogues like O-methyl methylphosphonothionochloridate .
  • Chlorine and Thioate Groups : The presence of both Cl and S=O groups increases electrophilicity, making these compounds reactive toward nucleophiles (e.g., in pesticide synthesis) .
Physicochemical Properties

Comparative data for select compounds:

Property This compound O-Phenyl Phosphorodichloridothioate O,O-Diethyl Phosphorochlorothioate
Molecular Weight (g/mol) 206.63 227.05 160.56
Boiling Point (°C) Not reported 272.4 Not reported
Density (g/cm³) Not reported 1.496 1.376 (analogue: dichloro methyl phosphite)
Solubility Likely hydrophobic due to phenyl group Low water solubility Liquid, miscible in organic solvents

Notes:

  • The phenyl group in this compound likely reduces water solubility compared to aliphatic derivatives like O,O-diethyl phosphorochlorothioate .
  • Higher molecular weight and boiling point in O-phenyl phosphorodichloridothioate reflect increased stability due to dual chlorine substituents .

Biological Activity

O-methyl phenylphosphonochloridothioate is a compound of interest in various biological and chemical research fields, particularly due to its potential applications in medicinal chemistry and as a biochemical tool. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is classified as an organophosphorus compound. Its structure typically includes a phosphorus atom bonded to a methyl group, a phenyl group, a chlorine atom, and a thioate moiety. This configuration imparts unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Organophosphorus compounds often act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine, potentially resulting in neurotoxic effects.
  • Modulation of Cellular Pathways : Research indicates that this compound may influence various signaling pathways within cells, impacting processes such as apoptosis and cell proliferation.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound in vitro and in vivo. Key findings include:

  • Anticancer Activity : Preliminary data suggests that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of HeLa cells, a commonly used model for cervical cancer research.
  • Antimicrobial Properties : The compound has also been tested for antimicrobial efficacy against various bacterial strains. Results indicate selective inhibition against Gram-positive bacteria, with moderate effectiveness against some Gram-negative strains.

Case Study 1: Anticancer Effects

In a study published in Org Biomol Chem, researchers investigated the uptake and efficacy of modified oligoribonucleotides containing thioate modifications similar to those found in this compound. The findings demonstrated enhanced cellular uptake and increased potency as inhibitors of microRNA-122 in Huh7 cells, suggesting potential therapeutic applications for cancer treatment .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of various organophosphorus compounds, including this compound. The results indicated that this compound exhibited significant growth inhibition against specific strains of Micrococcus luteus and Candida species. The mechanism was linked to disruption of cellular membrane integrity .

Data Summary

The following table summarizes the biological activities observed for this compound:

Activity Type Cell Line/Organism Effect Observed Reference
AnticancerHeLa cellsCytotoxicity
AntimicrobialMicrococcus luteusGrowth inhibition
AntimicrobialCandida speciesModerate growth inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-methyl phenylphosphonochloridothioate, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

  • Methodological Answer: The compound is typically synthesized via thiophosphorylation reactions. For example, reacting phenylphosphonochloridate with methylthiol in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C minimizes side reactions. Catalysts like triethylamine are used to neutralize HCl byproducts. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (1:1.2 molar ratio of phenylphosphonochloridate to methylthiol) can enhance yields to >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is critical. The ³¹P NMR peak appears near δ 45–50 ppm, indicating the phosphorus-thioate bond. In ¹H NMR, the methyl group attached to oxygen resonates at δ 3.5–3.7 ppm. Infrared (IR) spectroscopy identifies P=S stretches at 650–750 cm⁻¹. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 227.05 (C₆H₅Cl₂OPS) .

Q. How does the steric and electronic environment of the phenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: The electron-withdrawing nature of the phenyl group increases electrophilicity at the phosphorus center, favoring nucleophilic attack. Steric hindrance from ortho-substituents reduces reactivity by ~30% compared to para-substituted analogs. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution to predict reaction sites .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the hydrolytic stability of this compound in aqueous media?

  • Methodological Answer: Use buffered solutions (pH 2–12) to assess pH-dependent hydrolysis. Monitor degradation via HPLC-UV at 220 nm, with a C18 column and acetonitrile/water mobile phase. Control temperature (±0.1°C) using a water bath, as hydrolysis rates double per 10°C increase. Half-life calculations (t₁/₂) should account for autocatalysis by HCl byproducts, requiring iterative kinetic modeling .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across in vitro and in vivo models?

  • Methodological Answer: Discrepancies often arise from differences in metabolic activation. Use hepatic microsome assays (e.g., rat S9 fraction) to identify reactive metabolites. Compare LC₅₀ values in cell lines (e.g., HEK293) versus whole-organism models (e.g., C. elegans), ensuring consistent exposure times and concentrations. Cross-validate findings with RNAi knockdown studies to isolate toxicity pathways .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets (e.g., acetylcholinesterase)?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities. Parameterize the compound using the CHARMM force field, focusing on phosphorus-sulfur bond flexibility. Validate predictions with in vitro enzyme inhibition assays (Ellman’s method), correlating IC₅₀ values with computed binding energies .

Q. How should researchers design stability-indicating methods to quantify this compound in complex matrices (e.g., soil or biological samples)?

  • Methodological Answer: Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents. Use LC-MS/MS in multiple reaction monitoring (MRM) mode, tracking transitions m/z 227 → 154 (Cl loss) and 227 → 95 (P=S cleavage). Validate method robustness per ICH guidelines, including recovery (85–115%), precision (RSD <5%), and LOD/LOQ (0.1 ppm/0.3 ppm) .

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